molecular formula C4H8ClN3S B2624053 (3-Methyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride CAS No. 2503209-14-9

(3-Methyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride

Cat. No.: B2624053
CAS No.: 2503209-14-9
M. Wt: 165.64
InChI Key: AKWIKJSMSVUVSY-UHFFFAOYSA-N
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Description

(3-Methyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C4H8ClN3S. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride typically involves the reaction of 3-methyl-1,2,4-thiadiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and solvents is crucial to obtain a product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .

Scientific Research Applications

Chemistry

In chemistry, (3-Methyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, this compound is used to study the effects of thiadiazole derivatives on various biological systems. It has been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise in the treatment of certain diseases due to its ability to interact with specific molecular targets .

Industry

In industrial applications, this compound is used in the production of various chemicals and materials. Its unique chemical properties make it suitable for use in the manufacture of polymers, resins, and other industrial products .

Mechanism of Action

The mechanism of action of (3-Methyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine;hydrochloride
  • 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid
  • N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetamide

Uniqueness

Compared to similar compounds, (3-Methyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(3-methyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S.ClH/c1-3-6-4(2-5)8-7-3;/h2,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWIKJSMSVUVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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